molecular formula C18H18N2O3 B277968 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide

Cat. No. B277968
M. Wt: 310.3 g/mol
InChI Key: FSHDYJHOKUICRF-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide, also known as BMB, is a synthetic compound that has gained significant attention in scientific research. BMB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for therapeutic applications.

Scientific Research Applications

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and anti-angiogenic properties. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways. These properties make N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide a promising candidate for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide exerts its effects by modulating various signaling pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has also been shown to inhibit the activity of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and survival. Additionally, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has also been found to reduce inflammation and oxidative stress. Additionally, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been shown to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide is its specificity for various signaling pathways. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been found to selectively inhibit the activity of NF-κB and MAPKs, making it a promising candidate for the treatment of various diseases. However, the use of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide in lab experiments is limited by its solubility and stability. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide is poorly soluble in water and has low stability in solution, which can affect its efficacy in experiments.

Future Directions

The use of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide in scientific research is still in its early stages, and there is much to be explored in terms of its potential therapeutic applications. Some future directions for the use of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide include the development of more stable and soluble analogs, the investigation of its effects on other signaling pathways, and the evaluation of its efficacy in clinical trials. Additionally, the use of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide in combination with other therapies, such as chemotherapy and radiation therapy, may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide involves the reaction of 3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-diene-1-carboxylic acid with butanoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide. This synthetic method has been reported in several scientific journals and has been found to yield high purity and yield of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide.

properties

Product Name

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide

InChI

InChI=1S/C18H18N2O3/c1-3-6-16(21)19-12-9-11(2)17(22)13(10-12)18-20-14-7-4-5-8-15(14)23-18/h4-5,7-10,20H,3,6H2,1-2H3,(H,19,21)/b18-13+

InChI Key

FSHDYJHOKUICRF-QGOAFFKASA-N

Isomeric SMILES

CCCC(=O)NC1=C/C(=C\2/NC3=CC=CC=C3O2)/C(=O)C(=C1)C

SMILES

CCCC(=O)NC1=CC(=C2NC3=CC=CC=C3O2)C(=O)C(=C1)C

Canonical SMILES

CCCC(=O)NC1=CC(=C2NC3=CC=CC=C3O2)C(=O)C(=C1)C

Origin of Product

United States

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